
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with acetylphenyl and diisopropyl ester groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl chloride reacts with a phenyl group in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification, where the carboxylic acid groups on the pyrrole ring are converted to diisopropyl esters using isopropanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes like cytochrome P450, affecting metabolic pathways.
Interaction with Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Acetylphenyl)-2-methyl-1-propanone: A degradation product of ibuprofen with similar structural features.
4-Acetylphenyl-substituted imidazolium salts: Compounds with acetylphenyl groups that exhibit enzyme inhibition properties.
Uniqueness
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its pyrrole ring structure and diisopropyl ester groups differentiate it from other similar compounds, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
853334-52-8 |
|---|---|
Formule moléculaire |
C21H25NO5 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
dipropan-2-yl 1-(4-acetylphenyl)-2-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H25NO5/c1-12(2)26-20(24)18-11-22(14(5)19(18)21(25)27-13(3)4)17-9-7-16(8-10-17)15(6)23/h7-13H,1-6H3 |
Clé InChI |
GAFWBIQFCWZLMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN1C2=CC=C(C=C2)C(=O)C)C(=O)OC(C)C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)

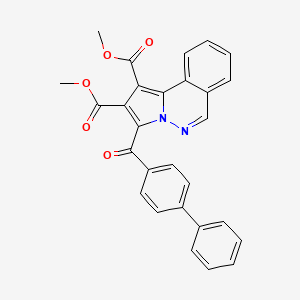
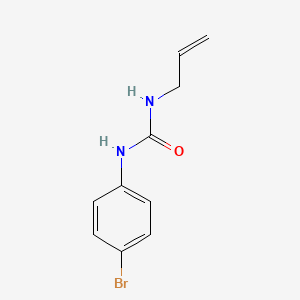

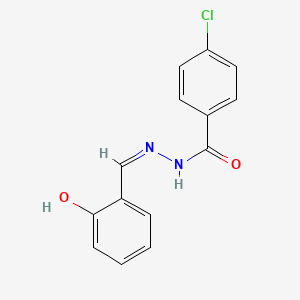
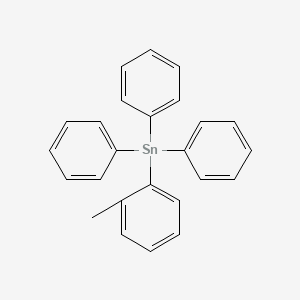
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
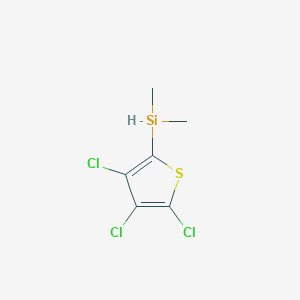
![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)
![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)

